5-Methyl-1,3-thiazole-2-carboxylate
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Overview
Description
5-Methyl-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by esterification. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and thiazole derivatives with enhanced biological activities .
Scientific Research Applications
5-Methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and modulate biochemical pathways by affecting receptor activity. These interactions lead to its diverse biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,3-Thiazole: The parent compound with similar structural features.
2-Aminothiazole: Known for its antimicrobial properties.
Thiazolidine: A reduced form with different biological activities
Uniqueness: 5-Methyl-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which enhances its reactivity and biological activity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGNRLMYZMDOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NO2S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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